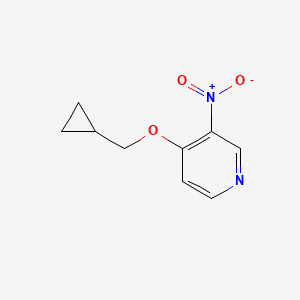![molecular formula C19H22N4O3 B13944191 Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- CAS No. 60568-54-9](/img/structure/B13944191.png)
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- typically involves the diazotization of 2-(acetylamino)-4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group (N=N) can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the aromatic ring.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects primarily through its azo group (N=N), which can interact with various molecular targets. The mechanism of action often involves the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as its use as a dye or a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(acetylamino)-
- Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
- Benzoic acid, 2-(acetylamino)-, methyl ester
Uniqueness
Benzoic acid, 4-[[2-(acetylamino)-4-(diethylamino)phenyl]azo]- is unique due to its specific structural features, such as the presence of both acetylamino and diethylamino groups, which contribute to its distinct chemical properties and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
60568-54-9 |
|---|---|
Molecular Formula |
C19H22N4O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N4O3/c1-4-23(5-2)16-10-11-17(18(12-16)20-13(3)24)22-21-15-8-6-14(7-9-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26) |
InChI Key |
KJWDSORZBMHXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)
![7-(1,1-Dimethylethyl)-3-ethoxy-spiro[3.5]non-2-EN-1-one](/img/structure/B13944118.png)


![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]piperidine](/img/structure/B13944131.png)






![Ethyl 4,5-dihydro-5-methyl-5-(trifluoromethyl)-3-[[(trifluoromethyl)sulfonyl]oxy]-2-furancarboxylate](/img/structure/B13944206.png)

